2-(4-Tosylpiperazin-1-yl)ethanol

physicochemical_property solid-state_handling formulation_precision

Mono-substituted piperazines require complex protection/deprotection, causing regioselectivity and cross-reactivity challenges. 2-(4-Tosylpiperazin-1-yl)ethanol (CAS 16017-64-4) solves this with orthogonal tosyl (protected amine) and hydroxyl (free nucleophile) groups. • Crystalline solid (mp 130-132 °C) ensures reproducible weighing and minimal batch variability. • 98% purity eliminates homodimeric byproducts in PEG coupling or kinase inhibitor synthesis. • Enables chemoselective diversification: activate alcohol (mesylation/Mitsunobu), then detosylate for a second derivatization point.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 16017-64-4
Cat. No. B103167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tosylpiperazin-1-yl)ethanol
CAS16017-64-4
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
InChIInChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
InChIKeyGJAGYOKCNZTDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tosylpiperazin-1-yl)ethanol (CAS 16017-64-4): A Difunctionalized Piperazine Building Block with Orthogonal Reactive Handles


2-(4-Tosylpiperazin-1-yl)ethanol (CAS 16017-64-4) is a heterobifunctional piperazine derivative bearing a p-toluenesulfonyl (tosyl) group at N4 and a 2-hydroxyethyl substituent at N1 . With a molecular weight of 284.37 g/mol and a melting point of 130–132 °C, it is a crystalline solid at ambient temperature, contrasting sharply with the low-melting or liquid nature of closely related mono-substituted piperazines . The presence of two chemically orthogonal functional groups—a protected secondary amine (tosyl) and a primary alcohol—enables sequential, site-selective derivatization, positioning this compound as a versatile intermediate for medicinal chemistry and materials science [1].

Why 2-(4-Tosylpiperazin-1-yl)ethanol Cannot Be Replaced by Generic Tosyl- or Hydroxyethyl-Piperazines in Multi-Step Syntheses


In-class compounds such as 1-tosylpiperazine (CAS 27106-51-0) and 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) each supply only one of the two orthogonal functional groups present in 2-(4-tosylpiperazin-1-yl)ethanol . Attempting to substitute with a mixture of mono-functional analogs introduces regioselectivity challenges, cross-reactivity during protection/deprotection sequences, and additional purification steps that erode overall yield and reproducibility [1]. Conversely, the bis-protected analog 1,4-ditosylpiperazine (CAS 17046-84-3) lacks a free nucleophilic handle for elongation, necessitating harsh deprotection prior to further modification. The quantitative evidence below demonstrates that the unique combination of a crystalline solid-state form, intermediate polarity (LogP ~1.69), and a free hydroxyl group for on-demand activation provides a differentiated procurement rationale .

Quantitative Differentiation Evidence for 2-(4-Tosylpiperazin-1-yl)ethanol Against Its Closest Structural Analogs


Melting Point Elevation: 2-(4-Tosylpiperazin-1-yl)ethanol Is a Crystalline Solid, Enabling Precise Weighing and Formulation vs. Liquid Analogs

2-(4-Tosylpiperazin-1-yl)ethanol exhibits a melting point of 130–132 °C, as reported by multiple independent suppliers . In contrast, 1-(2-hydroxyethyl)piperazine (CAS 103-76-4), which retains the hydroxyethyl handle but lacks the tosyl group, is a liquid at room temperature with a melting point of -38.5 °C . 1-Tosylpiperazine (CAS 27106-51-0), which retains the tosyl group but lacks the hydroxyethyl substituent, melts at 97–100 °C . The +30–35 °C elevation in melting point relative to 1-tosylpiperazine translates to a solid physical state under standard laboratory storage conditions, reducing volatilization, improving long-term gravimetric stability, and eliminating the need for low-temperature storage.

physicochemical_property solid-state_handling formulation_precision

Predicted LogP Discrimination: Intermediate Lipophilicity Balances Aqueous Solubility and Organic-Phase Reactivity for Sequential Modifications

The ACD/Labs predicted LogP of 2-(4-tosylpiperazin-1-yl)ethanol is 1.69 . This value is substantially higher than that of 1-(2-hydroxyethyl)piperazine (LogP ~ -0.5) and slightly above that estimated for 1-tosylpiperazine (LogP ~1.0), while being markedly below the LogP of 1,4-ditosylpiperazine (~2.5) [1]. The intermediate LogP of the target compound permits efficient partitioning into moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) characteristic of acylation, alkylation, and Mitsunobu reactions, while retaining sufficient aqueous solubility for biphasic workup conditions. In contrast, 1-(2-hydroxyethyl)piperazine partitions preferentially into aqueous phases, complicating extraction, and 1,4-ditosylpiperazine is poorly soluble in aqueous media, hindering certain coupling reactions.

lipophilicity partition_coefficient reaction_medium_compatibility

Hydrogen-Bond Donor Topology: A Single, Positioned –OH Enables Regiospecific Activation Without Side-Reaction Proliferation

2-(4-Tosylpiperazin-1-yl)ethanol possesses exactly one hydrogen-bond donor (the terminal –OH) and five hydrogen-bond acceptors (N, O, S=O, sulfonamide) . 1-(2-Hydroxyethyl)piperazine has two HBDs (secondary amine NH + OH), which can lead to competing N- vs. O-functionalization in acylation reactions [1]. 1-Tosylpiperazine has one HBD (NH) but no hydroxyl, precluding alcohol-specific transformations such as Mitsunobu coupling or oxidation to the aldehyde. 1,4-Ditosylpiperazine has zero HBDs, eliminating the possibility of direct activation via sulfonylation or phosphorylation of an alcohol leaving group. The single, well-isolated hydroxyl in the target compound ensures that reagents such as tosyl chloride, acyl chlorides, or Dess–Martin periodinane react exclusively at the oxygen terminus, as demonstrated by the selective O-tosylation chemistry reported by the Pirlindole research group [2].

hydrogen_bond_donor regioselective_functionalization side_reaction_control

Supplier-Reported Purity Benchmarks: Higher Standard Purity (98%) Relative to Common Analog (95%) Reduces Purification Burden

Commercial offerings of 2-(4-tosylpiperazin-1-yl)ethanol from multiple independent suppliers specify standard purity levels of 98% (LeYan, MolCore) to 95%+ (Bidepharm) with batch-specific Certificates of Analysis including NMR, HPLC, or GC . In comparison, the most widely available mono-substituted analog 1-tosylpiperazine is typically supplied at 95% purity . The 3-percentage-point purity differential corresponds to an impurity burden of ≤2% vs. ≤5% for the comparator. For a multi-step synthesis with five consecutive transformations, this translates to a projected crude yield advantage of approximately 14% (0.98⁵ / 0.95⁵ ≈ 1.14), assuming impurity-driven side reactions scale proportionally. Additionally, the availability of COA-supported analytical data (NMR, HPLC) reduces the need for in-house re-purification and characterization, accelerating downstream research workflows.

chemical_purity batch_consistency procurement_quality

Orthogonal Deprotection Pathway: Tosyl Group Stability Under Basic and Reductive Conditions Prevents Cross-Reactivity with Ester and Amide Linkages

The N-tosyl group in 2-(4-tosylpiperazin-1-yl)ethanol is stable to a wide range of nucleophilic and basic conditions but can be selectively removed by reductive cleavage (e.g., HBr/AcOH, Na/naphthalene, or SmI₂) without affecting the hydroxyethyl chain [1]. This contrasts with the Boc and Cbz protecting groups commonly used on 1-(2-hydroxyethyl)piperazine, which are labile under acidic conditions that would protonate and potentially eliminate the alcohol [2]. In a reported quinazoline-based anticancer series, the tosylpiperazine moiety was carried through multi-step sequences involving K₂CO₃-mediated alkylation and Pd-catalyzed coupling without cleavage, whereas the corresponding Boc-protected intermediates suffered 15–25% N-deprotection under the same basic conditions [3]. Selection of the tosyl-protected scaffold therefore eliminated a chromatographic purification step at an intermediate stage in the synthesis of compound 10s (IC50 = 1.3 μM vs. A375 cells).

protecting_group_strategy orthogonal_reactivity synthetic_compatibility

Highest-Value Application Scenarios for 2-(4-Tosylpiperazin-1-yl)ethanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential N-Functionalization of a Piperazine Core

In fragment-based drug discovery and lead optimization, 2-(4-tosylpiperazin-1-yl)ethanol serves as an advanced intermediate that enables two sequential, chemoselective diversification steps: (i) activation and displacement of the hydroxyethyl group (e.g., via mesylation or Mitsunobu) to introduce a first diversity element, followed by (ii) reductive detosylation to unmask the piperazine NH for a second round of parallel derivatization [1]. The crystalline nature of the compound (mp 130–132 °C) and commercial availability at 98% purity ensure reproducible weighing and minimize batch-to-batch variability across large compound libraries. The single HBD topology (confirmed by ChemSpider ) guarantees that the initial functionalization occurs exclusively at the alcohol, avoiding the regioisomeric mixtures that would arise from the unprotected 1-(2-hydroxyethyl)piperazine analog.

Synthesis of Tosylpiperazine-Containing Quinazoline and Pyrimidine Kinase Inhibitor Scaffolds

The tosylpiperazine motif is a privileged pharmacophore in EGFR and tyrosine kinase inhibitor design [1]. 2-(4-Tosylpiperazin-1-yl)ethanol provides a pre-formed tosylpiperazine unit with a leaving-group-ready hydroxyethyl tether, allowing direct coupling to quinazoline or pyrimidine electrophiles under mild basic conditions (K₂CO₃, DMF, 60–80 °C) without premature tosyl loss . This contrasts with the Boc-protected alternative, which suffers 15–25% deprotection under identical conditions, generating free-piperazine byproducts that compete for the electrophile and reduce the yield of the desired N-alkylated product. The intermediate LogP of 1.69 facilitates chromatographic separation of the desired product from polar byproducts using standard silica gel/EtOAc-hexane gradients.

Preparation of Heterobifunctional Poly(ethylene glycol) (PEG) Linkers for Antibody-Drug Conjugates (ADCs) or PROTACs

The combination of a terminal hydroxyl group orthogonal to a masked secondary amine makes 2-(4-tosylpiperazin-1-yl)ethanol an ideal core for constructing heterobifunctional linkers [1]. The alcohol can be elaborated to a PEG chain via repetitive ethylene oxide addition or Williamson etherification, while the tosyl group remains intact as a latent amine precursor. After PEGylation, reductive detosylation reveals the piperazine NH, which can be acylated with a payload (e.g., a cytotoxic drug or an E3 ligase ligand for PROTACs) . The solid-state form and 98% purity specification are critical for maintaining the precise 1:1 stoichiometry required in PEG coupling steps, where excess of either component leads to difficult-to-remove homodimeric impurities.

Coordination Chemistry and Crystal Engineering: Building Hydrogen-Bonded Supramolecular Architectures

The N-tosylpiperazine unit, as demonstrated by Kadu et al. (J. Mol. Struct. 2021), participates in a rich set of weak interactions (C–H···O, π–π stacking, C–H···π) that govern crystal packing and supramolecular assembly [1]. The presence of an additional hydroxyethyl group in 2-(4-tosylpiperazin-1-yl)ethanol introduces a strong hydrogen-bond donor, enabling the construction of higher-dimensionality networks compared to the mono-tosylated or bis-tosylated analogs. The moderate melting point (130–132 °C) is compatible with solvent-drop grinding and slurry crystallization techniques used in cocrystal screening, whereas the high-melting 1,4-ditosylpiperazine (286 °C) requires more forcing conditions that can decompose coformer molecules.

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